2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Overview
Description
2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic compound that belongs to the class of triazolopyridazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects, such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxalines: Known for their anticancer and antimicrobial activities.
1,2,4-triazolo[4,3-a]pyrazines: Investigated as potential kinase inhibitors.
1,2,4-triazolo[4,3-c]quinazolines: Explored for their anticancer properties.
Uniqueness
2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazolopyridazine core with benzyl and phenyl groups enhances its potential as a versatile pharmacophore .
Properties
IUPAC Name |
2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-21-7-4-14-25(21)18-10-8-16(9-11-18)15-26-22(29)27-20(24-26)13-12-19(23-27)17-5-2-1-3-6-17/h1-3,5-6,8-13H,4,7,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVUGQQZYDUEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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